molecular formula C20H27BF2N2O4 B12959098 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12959098
M. Wt: 408.2 g/mol
InChI Key: NSHRXOBDESTXHS-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound that features a combination of fluorinated cyclohexyl and pyrrolopyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolopyridine core and the introduction of the boronate ester group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various biaryl compounds .

Scientific Research Applications

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The fluorinated cyclohexyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its combination of a fluorinated cyclohexyl group and a pyrrolopyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

The compound 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a derivative of pyrrolo[3,2-b]pyridine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antidiabetic, anticancer, and antimicrobial activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolo[3,2-b]pyridine nucleus : Known for various biological activities.
  • Difluorocyclohexyl group : Potentially enhances lipophilicity and bioavailability.
  • Dioxaborolane moiety : Often associated with improved stability and solubility.

Antidiabetic Activity

Research indicates that derivatives of pyrrolo[3,2-b]pyridine can stimulate glucose uptake in muscle and fat cells. For instance:

  • Insulin Sensitivity : Compounds similar to the target molecule have shown an increase in insulin sensitivity ranging from 7.4% to 37.4% in mouse adipocytes when tested at concentrations between 0.3–100 µM .

Anticancer Activity

The anticancer potential of pyrrolo[3,2-b]pyridine derivatives has been extensively studied:

  • Cytotoxicity Testing : One study reported moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells .
  • Mechanism of Action : The compound's ability to inhibit enzymes critical for tumor growth has been noted. For example, it has been evaluated as a potent inhibitor of NAMPT (Nicotinamide adenine dinucleotide biosynthesis) .

Antimicrobial Activity

Pyrrolo[3,2-b]pyridine derivatives have also been investigated for their antimicrobial properties:

  • Inhibition of Mycobacterium tuberculosis : Certain derivatives showed significant inhibition with MIC values below 25 µM .
  • Broad Spectrum Activity : The compounds have displayed activity against various bacterial strains and viruses .

Case Study 1: PARP Inhibitors

A notable study focused on the development of selective PARP inhibitors based on pyrrolo[3,2-b]pyridine scaffolds. The research aimed to minimize the toxicities associated with non-selective inhibitors by optimizing the structure of compounds like the target molecule .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the substituents on the pyrrolo[3,2-b]pyridine ring significantly affect biological activity. For instance:

Substituent PositionEffect on Activity
Para positionIncreased insulin sensitivity
Ortho positionDecreased antimycobacterial activity

This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Properties

Molecular Formula

C20H27BF2N2O4

Molecular Weight

408.2 g/mol

IUPAC Name

(4,4-difluorocyclohexyl) 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C20H27BF2N2O4/c1-18(2)19(3,4)29-21(28-18)13-11-16-15(24-12-13)7-10-25(16)17(26)27-14-5-8-20(22,23)9-6-14/h11-12,14H,5-10H2,1-4H3

InChI Key

NSHRXOBDESTXHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OC4CCC(CC4)(F)F)N=C2

Origin of Product

United States

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